

Application Note: Quantification of EIDD-2749 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: EIDD-2749

Cat. No.: B10854810

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Introduction

EIDD-2749, also known as 4'-Fluorouridine, is a promising broad-spectrum antiviral agent with potential therapeutic applications against various RNA viruses.[1][2][3] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of **EIDD-2749** in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **EIDD-2749** in human plasma. The described protocol is based on established methodologies for analogous nucleoside analogs, such as Molnupiravir (EIDD-2801) and its active metabolite β -D-N4-hydroxycytidine (NHC, EIDD-1931).[4]

Principle

The method involves the extraction of **EIDD-2749** and a stable isotope-labeled internal standard (SIL-IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode.

Experimental Protocols

1. Materials and Reagents

- **EIDD-2749** reference standard
- **EIDD-2749** stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-**EIDD-2749**)
- LC-MS grade acetonitrile, methanol, and water
- Ammonium acetate
- Formic acid
- Human plasma (drug-free)

2. Stock and Working Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **EIDD-2749** and its SIL-IS in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Serially dilute the primary stock solution of **EIDD-2749** with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.
- Internal Standard Working Solution: Dilute the SIL-IS primary stock solution with methanol to achieve a final concentration of 5 µg/mL.

3. Sample Preparation

- Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.
- Add 20 µL of the internal standard working solution to each tube.
- Add 400 µL of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a new set of tubes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Liquid Chromatography

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 100 mm x 2.1 mm) is a suitable choice.[4]
- Mobile Phase A: 1 mM Ammonium acetate in water, pH adjusted to 4.3 with acetic acid.[4]
- Mobile Phase B: 1 mM Ammonium acetate in acetonitrile.[4]
- Flow Rate: 0.350 mL/min.[4]
- Column Temperature: 40°C.[4]
- Injection Volume: 5 µL.
- Gradient Elution: A gradient elution is employed to achieve optimal separation.[4]

Mass Spectrometry

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI), with polarity (positive or negative) to be optimized for **EIDD-2749**. For the analogous compound NHC (EIDD-1931), negative ionization mode has been successfully used.[4]
- Detection Mode: Selected Reaction Monitoring (SRM).

- SRM Transitions: The precursor and product ion m/z values for **EIDD-2749** and its SIL-IS need to be determined by direct infusion. As a starting point, the fragmentation of similar nucleoside analogs can be referenced. For instance, the transition for NHC is m/z 258.0 → 125.9.[4]

Data Presentation

Table 1: LC Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	98	2
1.2	98	2
2.5	10	90
3.5	10	90
3.6	98	2
5.0	98	2

Table 2: Mass Spectrometry Parameters (Hypothetical for **EIDD-2749**)

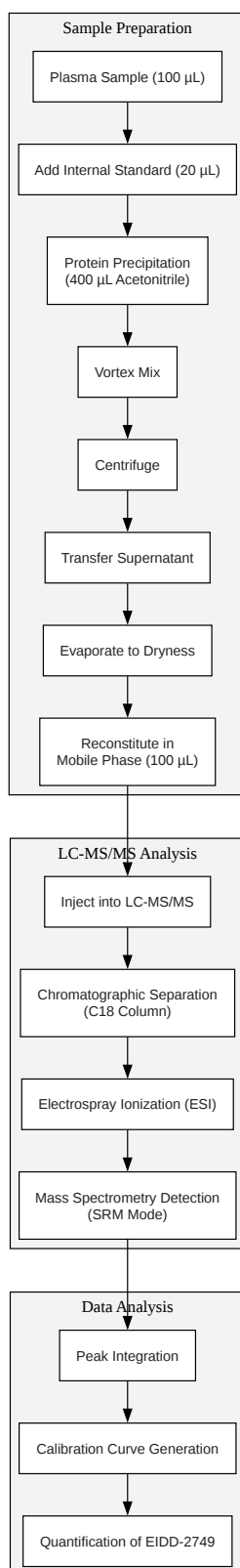
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
EIDD-2749	TBD	TBD	200	TBD
EIDD-2749-SIL-IS	TBD	TBD	200	TBD

TBD: To be determined experimentally.

Table 3: Method Validation Parameters (Based on typical acceptance criteria)

Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.99
Calibration Curve Range	To be determined (e.g., 2.5 - 5000 ng/mL)[4]
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Intra-day Accuracy (%Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Inter-day Accuracy (%Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Recovery (%)	Consistent, precise, and reproducible
Matrix Effect	Within acceptable limits
Stability (Freeze-thaw, Short-term, Long-term)	Within $\pm 15\%$ of nominal concentration

Mandatory Visualization



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Caption: Experimental workflow for the quantification of **EIDD-2749** in plasma.

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